Benzenamine, 3-(2-methyl-5-oxazolyl)-
Description
Benzenamine, 3-(2-methyl-5-oxazolyl)- represents a molecule of significant academic interest due to its hybrid structure, which combines two important chemical motifs: substituted aniline (B41778) and an oxazole (B20620) ring. This unique combination suggests a wide range of potential applications, from medicinal chemistry to materials science.
Table 1: Physicochemical Properties of Benzenamine, 3-(2-methyl-5-oxazolyl)-
| Property | Value |
|---|---|
| CAS Number | 89260-49-1 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
The scientific foundation of Benzenamine, 3-(2-methyl-5-oxazolyl)- is built upon the extensive history of its constituent parts: substituted anilines and oxazole heterocycles.
Substituted Anilines: Aniline and its derivatives are among the most foundational and indispensable intermediates in organic chemistry, with a history stretching back to the dawn of the synthetic dye industry. quora.comresearchgate.net First isolated in 1826, aniline became a cornerstone of industrial chemistry, revolutionizing sectors from textiles to pharmaceuticals. atamanchemicals.comrsc.org Substituted anilines are a broad class of organic compounds derived from aniline by replacing one or more hydrogen atoms on the aromatic ring with other functional groups. wisdomlib.org This structural modification allows for the fine-tuning of the molecule's chemical and physical properties. researchgate.net Historically, they have been crucial starting materials for synthesizing a vast array of compounds, including azo dyes, agrochemicals, polymers, and a multitude of pharmaceutical agents. researchgate.netrsc.org The amino group (-NH2) makes the aniline scaffold a versatile building block, capable of undergoing a wide range of chemical transformations, which is pivotal from a supramolecular chemistry perspective. researchgate.net
Oxazole Heterocycles: Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. wikipedia.org First synthesized in 1840, the oxazole ring is a significant scaffold in medicinal chemistry due to its unique biological activities. slideshare.net Oxazole and its derivatives are found in numerous natural products and are key components in the development of many clinically used drugs. slideshare.netsemanticscholar.orgprinceton.edu The oxazole nucleus is considered a valuable entity in the design of novel compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. semanticscholar.orgmuseonaturalistico.it Their ability to engage with biological receptors and enzymes through various non-covalent interactions makes them a prime target for drug discovery. semanticscholar.orgtandfonline.com
The scaffold of Benzenamine, 3-(2-methyl-5-oxazolyl)- merges the functionalities of both anilines and oxazoles, creating a bifunctional molecule with considerable potential in synthetic chemistry and as a precursor to advanced materials.
Significance in Synthetic Chemistry: The primary amine group of the benzenamine moiety serves as a highly reactive handle for a multitude of organic reactions. It can be readily diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring. atamanchemicals.com This reactivity makes the scaffold an excellent building block for constructing more complex molecular architectures. The oxazole ring, being a stable aromatic system, imparts specific steric and electronic properties to the molecule and can participate in its own set of reactions, such as electrophilic substitution. wikipedia.orgsemanticscholar.org The combination of these two reactive sites within one molecule allows for stepwise and selective functionalization, making it a valuable intermediate for creating libraries of compounds for screening purposes. rsc.org
Table 2: Overview of Constituent Moieties
| Moiety | Key Features & Significance |
|---|---|
| Substituted Aniline | Versatile synthetic intermediate; key building block for dyes, polymers, pharmaceuticals, and agrochemicals. quora.comrsc.orgwisdomlib.org |
| Oxazole Heterocycle | Biologically active scaffold; present in natural products and clinical drugs; used in medicinal chemistry for drug design. slideshare.netsemanticscholar.orgtandfonline.com |
While specific research focused exclusively on Benzenamine, 3-(2-methyl-5-oxazolyl)- is still emerging, the current academic trajectories can be inferred from studies on structurally related compounds that feature either the substituted aniline or the oxazole motif.
A primary research direction is the synthesis and biological evaluation of new derivatives. researchgate.netresearchgate.net Scientists are actively designing and creating novel molecules that incorporate aniline and various heterocyclic systems (like oxazole, triazole, or pyrazole) to screen for a range of biological activities. researchgate.netnih.govnih.gov The goal is often to develop new therapeutic agents, with studies frequently reporting on the antimicrobial, antifungal, and antitumor properties of these new chemical entities. museonaturalistico.itresearchgate.netnih.gov
Another significant area of research is the development of novel and efficient synthetic methodologies. rsc.orgnih.gov There is a continuous effort to create more sustainable and versatile chemical reactions to produce multi-substituted heterocyclic compounds. nih.gov This includes the exploration of multi-component reactions and the use of new catalytic systems to access complex aniline derivatives. rsc.orgbeilstein-journals.org Research also focuses on the late-stage functionalization of such scaffolds to rapidly generate diverse molecular libraries for high-throughput screening.
The academic inquiry into Benzenamine, 3-(2-methyl-5-oxazolyl)- and its analogues is driven by several key objectives aimed at leveraging its unique chemical structure.
The foremost objective is the exploration of its potential in medicinal chemistry . Given that both the aniline and oxazole moieties are considered "privileged scaffolds" in drug discovery, a primary goal is to synthesize derivatives and investigate their pharmacological profiles. researchgate.netsemanticscholar.org This involves understanding the structure-activity relationships (SAR) to optimize the design of molecules with enhanced potency and selectivity against various biological targets. museonaturalistico.it
A second objective lies in the field of materials science . The potential for this compound to act as a monomer or a precursor for functional materials like polymers, dyes, or organometallic complexes is a significant area of investigation. wisdomlib.orgresearchgate.net Research in this domain would aim to synthesize and characterize new materials derived from this scaffold and to evaluate their physical and chemical properties, such as thermal stability, conductivity, or photoluminescence.
A third, more fundamental objective is the advancement of synthetic organic chemistry . The molecule serves as a platform for developing and refining synthetic methods. Researchers aim to devise more efficient, economical, and environmentally friendly routes to synthesize this and related compounds. beilstein-journals.orggoogle.com This includes creating protocols that allow for precise control over the substitution patterns on both the aniline and oxazole rings, thereby expanding the accessible chemical space for both medicinal and material applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
89260-49-1 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(2-methyl-1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C10H10N2O/c1-7-12-6-10(13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 |
InChI Key |
HECAJWBGKUZXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Benzenamine, 3 2 Methyl 5 Oxazolyl
Retrosynthetic Analysis of the Benzenamine, 3-(2-methyl-5-oxazolyl)- Molecular Architecture
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For Benzenamine, 3-(2-methyl-5-oxazolyl)-, two primary retrosynthetic disconnections can be envisioned, focusing on the key C-C and C-N bonds that connect the oxazole (B20620) and aniline (B41778) moieties.
Disconnect 1: C(aryl)-C(oxazole) Bond
This disconnection breaks the bond between the benzene (B151609) ring and the oxazole ring. This leads to two key synthons: a 3-aminophenyl synthon and a 2-methyl-5-oxazolyl synthon. The corresponding synthetic equivalents would be a protected 3-bromoaniline or a 3-aminophenylboronic acid and a suitable 2-methyl-5-organometallic oxazole derivative or a 5-halo-2-methyloxazole. This approach allows for the late-stage introduction of the oxazole ring onto a pre-functionalized aniline derivative.
Disconnect 2: N(amine)-C(aryl) Bond
Alternatively, the C-N bond of the aniline can be disconnected. This approach suggests the formation of the aniline group on a pre-existing 3-(2-methyl-5-oxazolyl)phenyl scaffold. The key intermediate in this pathway would be a nitro-substituted precursor, 1-(2-methyl-5-oxazolyl)-3-nitrobenzene, which can be subsequently reduced to the target aniline. This strategy focuses on building the aniline functionality after the oxazole-aryl linkage is established.
These two primary disconnections form the basis for the main synthetic strategies discussed in the following sections.
Classical and Modern Synthetic Routes to 3-(2-methyl-5-oxazolyl)anilines
This approach aligns with the first retrosynthetic disconnection and involves building the oxazole ring directly onto a functionalized aniline precursor. A common method for oxazole synthesis is the reaction of an α-haloketone with an amide. In this context, a 3-aminophenyl derivative would first be acylated to introduce the necessary amide functionality.
For instance, 3-aminoacetophenone can be N-acetylated, followed by α-bromination to yield an α-bromo-N-(3-acetylphenyl)acetamide intermediate. This intermediate can then undergo intramolecular cyclization, often promoted by a dehydrating agent, to form the oxazole ring. Subsequent deprotection of the amino group would yield the target molecule.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | N-Acetylation | Acetic anhydride (B1165640), pyridine (B92270) | N-(3-acetylphenyl)acetamide |
| 2 | α-Bromination | Br2, HBr in acetic acid | 2-bromo-1-(3-acetamidophenyl)ethan-1-one |
| 3 | Oxazole formation | H2SO4, heat | N-(3-(2-methyl-5-oxazolyl)phenyl)acetamide |
| 4 | Deprotection | HCl, heat | Benzenamine, 3-(2-methyl-5-oxazolyl)- |
Another versatile method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) nih.gov. This reaction allows for the one-pot synthesis of 5-substituted oxazoles from aldehydes. In this approach, a protected 3-aminobenzaldehyde (B158843) would be reacted with TosMIC in the presence of a base like potassium carbonate to construct the oxazole ring nih.gov.
Following the second retrosynthetic pathway, this strategy begins with the synthesis of a phenyl-oxazole derivative, which is then functionalized to introduce the aniline group. A common starting material for this approach is 3-nitrobenzaldehyde. The van Leusen reaction can be employed to convert 3-nitrobenzaldehyde and TosMIC into 5-(3-nitrophenyl)-2-methyloxazole. The nitro group of this intermediate can then be reduced to the corresponding amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.
| Step | Reaction | Starting Material | Reagents and Conditions | Product |
| 1 | Oxazole Synthesis | 3-Nitrobenzaldehyde | Tosylmethyl isocyanide (TosMIC), K2CO3, Methanol (B129727) | 2-methyl-5-(3-nitrophenyl)oxazole |
| 2 | Nitro Reduction | 2-methyl-5-(3-nitrophenyl)oxazole | SnCl2·2H2O, Ethanol (B145695) or H2, Pd/C | Benzenamine, 3-(2-methyl-5-oxazolyl)- |
This approach is often advantageous as the reduction of the nitro group is typically a high-yielding and clean reaction.
Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step, enhancing synthetic efficiency nih.govbeilstein-journals.orgrug.nlmdpi.comwindows.net. While a specific three-component reaction for the direct synthesis of Benzenamine, 3-(2-methyl-5-oxazolyl)- is not widely reported, one can be conceptually designed based on known MCRs for aniline and oxazole synthesis.
A hypothetical MCR could involve the condensation of a 1,3-dicarbonyl compound bearing a latent amino group (e.g., a protected aminobenzoylacetone), an aldehyde, and an isocyanide. The reaction would proceed through a series of tandem reactions, including condensation, cyclization, and aromatization to furnish the substituted aniline core with the oxazole precursor already in place.
More practically, a sequential one-pot reaction can be considered a type of MCR. For example, a three-component synthesis of a substituted aniline could be followed by a subsequent reaction to form the oxazole ring without isolation of the intermediate aniline.
Catalytic Strategies in the Synthesis of Benzenamine, 3-(2-methyl-5-oxazolyl)- and Its Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds.
C-C Bond Formation:
The Suzuki-Miyaura coupling is a prominent method for forming the C(aryl)-C(oxazole) bond. This reaction would involve the coupling of a 3-aminophenylboronic acid derivative with a 5-halo-2-methyloxazole, or vice versa, a 5-(dihydroxyboryl)-2-methyloxazole with a 3-haloaniline derivative. Palladium catalysts, such as Pd(PPh3)4 or Pd(dppf)Cl2, are commonly used for this transformation. A recent development describes a one-pot oxazole synthesis followed by a Nickel-catalyzed Suzuki-Miyaura coupling to generate 2,4,5-trisubstituted oxazoles semanticscholar.org.
| Coupling Partners | Catalyst | Base | Product |
| 3-Aminophenylboronic acid + 5-Bromo-2-methyloxazole | Pd(PPh3)4 | Na2CO3 | Benzenamine, 3-(2-methyl-5-oxazolyl)- |
| 3-Bromoaniline + 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole | Pd(dppf)Cl2 | K3PO4 | Benzenamine, 3-(2-methyl-5-oxazolyl)- |
C-N Bond Formation:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds rsc.org. This reaction could be employed to introduce the amino group onto a pre-formed 3-halo-5-(2-methyl-5-oxazolyl)benzene derivative. This strategy is particularly useful when direct nitration and reduction are not feasible due to sensitive functional groups. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.
| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Product |
| 1-Bromo-3-(2-methyl-5-oxazolyl)benzene | Benzophenone imine (as NH2 equivalent) | Pd2(dba)3 / BINAP | NaOtBu | Benzenamine, 3-(2-methyl-5-oxazolyl)- |
Based on a comprehensive search of publicly available scientific literature, there is currently insufficient specific information on the chemical compound Benzenamine, 3-(2-methyl-5-oxazolyl)- (also known as 3-(2-methyl-5-oxazolyl)aniline) to generate the detailed article as requested in the provided outline.
The required topics—including specific organocatalytic and biocatalytic synthetic methods, elucidation of reaction intermediates and transition states, kinetic and thermodynamic studies of its synthesis, and isotopic labeling experiments for mechanistic determination—appear to be absent from published research focused solely on this compound.
To fulfill the request would necessitate extrapolating from methodologies and mechanistic studies of different, albeit structurally related, oxazole and aniline compounds. This would violate the strict instruction to focus exclusively on "Benzenamine, 3-(2-methyl-5-oxazolyl)-". Therefore, in the interest of scientific accuracy and adherence to the prompt's constraints, the article cannot be generated at this time.
Advanced Spectroscopic and Analytical Characterization Techniques for Benzenamine, 3 2 Methyl 5 Oxazolyl Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For Benzenamine, 3-(2-methyl-5-oxazolyl)-, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to probe the spatial relationships between atoms.
1H and 13C NMR Chemical Shift Assignments and Scalar Coupling Constant Analysis
The ¹H NMR spectrum of Benzenamine, 3-(2-methyl-5-oxazolyl)- is expected to exhibit distinct signals corresponding to the aromatic protons of the benzenamine ring, the oxazole (B20620) ring proton, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The benzenamine ring protons would likely appear as a complex multiplet system in the aromatic region (approximately 6.5-7.5 ppm). The oxazole ring proton is anticipated to be a singlet in a region characteristic of five-membered heterocycles. The methyl group protons would present as a sharp singlet, typically in the upfield region of the spectrum.
The ¹³C NMR spectrum would provide information on the carbon skeleton. Distinct signals would be expected for each carbon atom in the molecule, with their chemical shifts indicating their hybridization and electronic environment. The carbons of the benzenamine ring would resonate in the aromatic region (approximately 110-150 ppm), while the oxazole ring carbons would have characteristic shifts, including the quaternary carbon bonded to the methyl group and the oxygen- and nitrogen-bound carbons. The methyl carbon would appear at a significantly upfield chemical shift.
Scalar coupling constants (J-couplings), observed as splitting patterns in the ¹H NMR spectrum, would provide valuable information about the connectivity of protons on the benzenamine ring, revealing their ortho, meta, and para relationships.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzenamine Ring | 6.5 - 7.5 (m) | 110 - 150 |
| Oxazole-H | ~7.0 (s) | 120 - 140 |
| CH₃ | ~2.4 (s) | ~15 |
| NH₂ | Broad singlet | - |
Note: These are predicted values and may vary in an experimental setting. 'm' denotes multiplet, 's' denotes singlet.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Complex Structure Determination
To resolve ambiguities in the one-dimensional spectra and to confirm the complete structure, a suite of two-dimensional NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings, helping to trace the connectivity of the protons within the benzenamine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the benzenamine ring to the oxazole ring and for confirming the position of the methyl group on the oxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the conformation of the molecule and the relative orientation of the two ring systems.
Solid-State NMR Applications for Benzenamine, 3-(2-methyl-5-oxazolyl)- Polymorphs (if applicable)
In the event that Benzenamine, 3-(2-methyl-5-oxazolyl)- can exist in different crystalline forms, or polymorphs, solid-state NMR (ssNMR) would be a powerful technique for their characterization. ssNMR can distinguish between different polymorphs by detecting subtle differences in the local chemical environments of the nuclei in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of Benzenamine, 3-(2-methyl-5-oxazolyl)- with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula of C₁₀H₁₀N₂O.
Interactive Data Table: Predicted HRMS Data
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 175.0866 |
| [M+Na]⁺ | 197.0685 |
Note: These are predicted values for the most common adducts.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the molecule.
For Benzenamine, 3-(2-methyl-5-oxazolyl)-, characteristic fragmentation pathways would be expected. These could include the cleavage of the bond between the benzenamine and oxazole rings, as well as fragmentation of the oxazole ring itself, such as the loss of a neutral molecule like carbon monoxide or acetonitrile (B52724). The fragmentation pattern would provide a unique fingerprint for the compound, aiding in its identification and structural confirmation.
Advanced Ionization Techniques (e.g., ESI, APCI) in Characterization
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and formula of a compound. For a molecule like Benzenamine, 3-(2-methyl-5-oxazolyl)-, which possesses moderate polarity and thermal stability, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly suitable. nih.govmetwarebio.com
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and large biomolecules, but it is also highly effective for smaller molecules containing ionizable functional groups. metwarebio.commicrosaic.com The benzenamine moiety contains a primary amine (-NH₂) group, which is basic and readily accepts a proton. Therefore, in positive-ion ESI-MS, the compound is expected to be detected predominantly as the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) analysis using an ESI source would provide a highly accurate mass measurement of this ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₁N₂O⁺).
Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique to ESI, often better suited for less polar and more volatile compounds. metwarebio.com In APCI, a corona discharge ionizes solvent molecules, which then transfer a proton to the analyte molecule in the gas phase. nih.gov For Benzenamine, 3-(2-methyl-5-oxazolyl)-, APCI would also be expected to efficiently generate the protonated molecule [M+H]⁺. researchgate.net The choice between ESI and APCI might depend on the solvent system and the presence of any impurities, but both are anticipated to provide clear molecular ion information with minimal fragmentation, confirming the molecular weight of 174.20 g/mol .
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Analysis of Characteristic Absorption Bands and Band Assignments
The assignment of vibrational bands can be predicted by correlating the spectra with data from similar molecules and through theoretical calculations, such as Density Functional Theory (DFT). nih.govnih.gov The primary amine group, aromatic rings, and methyl group all give rise to characteristic bands.
Key expected vibrational modes for Benzenamine, 3-(2-methyl-5-oxazolyl)- include:
N-H Vibrations : The primary amine group is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. researchgate.net An N-H scissoring (bending) vibration is typically observed near 1600 cm⁻¹. researchgate.net
C-H Vibrations : Aromatic C-H stretching vibrations from both the benzene (B151609) and oxazole rings are anticipated above 3000 cm⁻¹. ajchem-a.com The methyl group (CH₃) would exhibit asymmetric and symmetric stretching vibrations typically in the 2950-2850 cm⁻¹ range. derpharmachemica.com
Ring Vibrations : C=C stretching vibrations within the benzene ring usually appear in the 1450-1600 cm⁻¹ region. mdpi.com The oxazole ring has characteristic C=N and C=C stretching modes, often coupled, which are expected in the 1500-1650 cm⁻¹ range. A C-O-C stretching mode from the oxazole ring is also expected at lower wavenumbers. researchgate.net
C-N Stretching : The stretching vibration of the aryl C-N bond is typically found in the 1250-1340 cm⁻¹ range. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Anticipated Intensity (IR) | Anticipated Intensity (Raman) |
|---|---|---|---|---|
| N-H Asymmetric Stretch | Amine (-NH₂) | 3400 - 3500 | Medium | Weak |
| N-H Symmetric Stretch | Amine (-NH₂) | 3300 - 3400 | Medium | Weak |
| Aromatic C-H Stretch | Phenyl & Oxazole Rings | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2980 | Medium | Medium |
| C=N / C=C Ring Stretch | Oxazole Ring | 1500 - 1650 | Strong | Strong |
| C=C Ring Stretch | Phenyl Ring | 1450 - 1600 | Strong-Medium | Strong |
| N-H Scissoring (Bend) | Amine (-NH₂) | 1590 - 1640 | Strong-Medium | Weak |
| Aryl C-N Stretch | Ar-NH₂ | 1250 - 1340 | Strong | Medium |
Conformational Insights from Vibrational Spectra
The molecule possesses a single bond connecting the phenyl and oxazole rings, allowing for rotational freedom. This can lead to the existence of different stable conformations (conformers), distinguished by the dihedral angle between the two rings. Such conformational isomerism is well-documented in biphenyl-like systems. libretexts.org
Vibrational spectroscopy, particularly when performed on samples isolated in cryogenic matrices (e.g., argon or xenon), can be a powerful tool for identifying and characterizing individual conformers. nih.gov Different conformers may exhibit slightly different vibrational frequencies for modes involving the atoms near the connecting bond. Theoretical calculations are crucial in these studies to predict the vibrational spectra for each stable conformer, which can then be matched with the experimental data. nih.gov The presence of extra bands or shoulders on existing bands in the experimental spectrum can indicate the co-existence of multiple conformers in the sample. boisestate.edu
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
Single Crystal X-ray Diffraction (SCXRD) Analysis of Benzenamine, 3-(2-methyl-5-oxazolyl)- and Its Co-crystals
While a crystal structure for the title compound is not publicly available, a Single Crystal X-ray Diffraction (SCXRD) experiment would provide unambiguous structural proof. berkeley.edunih.gov The analysis would yield precise atomic coordinates, from which key geometric parameters could be determined. This includes the planarity of the phenyl and oxazole rings and, critically, the torsional angle between them, which defines the molecule's solid-state conformation.
Furthermore, the technique of co-crystallization could be employed to study its interactions with other molecules. nih.gov Co-crystals are crystalline solids containing two or more neutral molecules in a stoichiometric ratio. By co-crystallizing Benzenamine, 3-(2-methyl-5-oxazolyl)- with known hydrogen bond donors or acceptors (e.g., dicarboxylic acids or phenols), specific and predictable intermolecular synthons can be engineered and studied, providing insight into its molecular recognition properties. nih.govresearchgate.net
Investigation of Intermolecular Interactions, Hydrogen Bonding Networks, and Supramolecular Assemblies
The solid-state packing of Benzenamine, 3-(2-methyl-5-oxazolyl)- would be governed by a combination of non-covalent interactions, which collectively define the supramolecular architecture. nih.govsemanticscholar.orgmdpi.com
Hydrogen Bonding : The primary amine group is a potent hydrogen bond donor. The oxazole ring offers two potential hydrogen bond acceptor sites: the sp²-hybridized nitrogen atom and the oxygen atom. researchgate.netrsc.org Therefore, strong N-H···N or N-H···O hydrogen bonds are expected to be the dominant interactions, likely forming chains or dimeric motifs that guide the primary crystal packing. iucr.org
Other Weak Interactions : Weaker C-H···O and C-H···π interactions may also play a secondary, yet important, role in stabilizing the three-dimensional structure.
These interactions collectively result in the formation of complex 1D, 2D, or 3D supramolecular assemblies. nih.govmdpi.comresearchgate.net A detailed analysis of the crystal structure would reveal the hierarchy and interplay of these forces, providing a complete picture of the molecule's solid-state behavior.
| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Amine (N-H) | Oxazole Nitrogen (N) | Primary directional interaction, likely forming chains or dimers. |
| Hydrogen Bond | Amine (N-H) | Oxazole Oxygen (O) | Alternative primary interaction, contributing to network formation. |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl / Oxazole Ring (π-system) | Stabilizes packing of aromatic units, often in layered structures. |
| C-H···π Interaction | Aromatic/Methyl (C-H) | Phenyl / Oxazole Ring (π-system) | Secondary interaction, helps in locking the 3D structure. |
Chromatographic and Separation Methods for Purity Assessment and Isolation of Benzenamine, 3-(2-methyl-5-oxazolyl)-
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of "Benzenamine, 3-(2-methyl-5-oxazolyl)-". ajpaonline.com A well-developed and validated HPLC method can accurately separate the main compound from its impurities, degradation products, and synthesis-related byproducts. researchgate.net
Method Development: The development of a robust HPLC method typically involves the careful selection of a stationary phase, mobile phase, and detector. nih.gov For a compound like "Benzenamine, 3-(2-methyl-5-oxazolyl)-", which contains both an aromatic amine and an oxazole ring, a reversed-phase (RP) HPLC method is generally the most suitable approach. sielc.com
Stationary Phase: A C18 (octadecylsilane) column is a common choice, providing excellent retention and separation for moderately polar organic compounds. Columns with smaller particle sizes (e.g., <3 µm) can be used in Ultra-High-Performance Liquid Chromatography (UPLC) systems for faster analysis times and improved resolution. sielc.com
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile is often preferred over methanol (B129727) as the organic modifier due to its lower viscosity and UV cutoff. The aqueous phase is usually water with an acidic modifier, such as formic acid or phosphoric acid, to control the ionization of the amine group and ensure sharp, symmetrical peak shapes. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute impurities with a wide range of polarities.
Detection: Given the aromatic nature of the compound, a UV-Vis detector is the most common and versatile choice. nih.gov The wavelength for detection would be set at one of the compound's absorption maxima to ensure high sensitivity. For more specific and sensitive detection, especially in complex matrices, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS). mdpi.com
Method Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH guidelines) to ensure its reliability for its intended purpose. semanticscholar.org Validation confirms that the analytical method is specific, linear, accurate, precise, and robust. nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The table below outlines a typical set of parameters for an HPLC method developed for the analysis of "Benzenamine, 3-(2-methyl-5-oxazolyl)-".
| Parameter | Typical Condition | Purpose |
| Column | C18, 250 x 4.6 mm, 5 µm | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, controls pH for good peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 5% to 95% B over 20 min | To separate compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at a specific wavelength (e.g., 254 nm). |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in "Benzenamine, 3-(2-methyl-5-oxazolyl)-". These impurities could originate from starting materials, side reactions, or solvent residues. The primary challenge in the GC analysis of amines is their polarity, which can lead to poor peak shape and interaction with the GC system. researchgate.net
To overcome these issues, derivatization is often employed. This process chemically modifies the amine group to make it less polar and more volatile, thereby improving its chromatographic behavior. researchgate.net Common derivatization techniques for amines include acylation or silylation.
Analytical Approach:
Sample Preparation: The sample containing "Benzenamine, 3-(2-methyl-5-oxazolyl)-" is dissolved in a suitable solvent. A derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to convert the primary amine into a less polar trimethylsilyl (B98337) (TMS) derivative.
GC Separation: The derivatized sample is injected into the GC. A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used to separate the components based on their boiling points and interactions with the stationary phase. mostwiedzy.pl
MS Detection and Identification: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. scilit.com This allows for the identification of unknown impurities by comparing their spectra to established libraries (e.g., NIST). Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity when quantifying known impurities. mostwiedzy.pl
The following table summarizes a potential GC-MS method for analyzing volatile impurities.
| Parameter | Typical Condition | Purpose |
| GC Column | ZB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | General purpose column for separating a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |
| Oven Program | 100°C (1 min), ramp to 280°C at 10°C/min, hold 5 min | Temperature gradient to separate compounds by boiling point. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |
| Mass Range | 40-500 amu | Scans a broad range of mass-to-charge ratios to detect various fragments. |
| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and improves peak shape of the amine. |
The parent compound, "Benzenamine, 3-(2-methyl-5-oxazolyl)-", is not chiral. However, if derivatives are synthesized that introduce a stereogenic center, chiral chromatography becomes essential for separating and quantifying the enantiomers. nih.govnih.gov The biological or pharmacological activity of chiral molecules can differ significantly between enantiomers, making the assessment of enantiomeric purity crucial. mdpi.com
Chiral separation is achieved by using a Chiral Stationary Phase (CSP). These phases are designed to have differential interactions with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used due to their broad applicability for separating a wide range of chiral compounds, including azole derivatives. nih.govmdpi.com
Method Development Considerations:
Chiral Stationary Phase (CSP) Screening: A variety of CSPs based on different selectors (e.g., amylose, cellulose, cyclodextrin) would be screened to find one that provides enantiomeric resolution. researchgate.net
Mobile Phase Mode: The separation can be attempted in different elution modes, including normal phase, reversed phase, or polar organic mode. nih.gov
Normal Phase (NP): Typically uses mixtures of alkanes (like heptane (B126788) or hexane) and an alcohol (like isopropanol (B130326) or ethanol).
Reversed Phase (RP): Uses mixtures of water and methanol or acetonitrile, often with acidic or basic additives.
Polar Organic (PO): Uses mixtures of polar organic solvents like acetonitrile and methanol.
Optimization: Once a suitable CSP and mobile phase mode are identified, parameters such as the type and percentage of the organic modifier, column temperature, and flow rate are optimized to achieve baseline separation with good resolution in a reasonable analysis time. mdpi.com
The table below provides an example of chromatographic conditions used for the enantiomeric separation of chiral oxazole compounds, which could be adapted for chiral derivatives of "Benzenamine, 3-(2-methyl-5-oxazolyl)-". nih.gov
| Parameter | Example Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-2) | Proven effectiveness for separating enantiomers of azole compounds. mdpi.com |
| Mobile Phase | Heptane / Isopropanol (80:20, v/v) | Normal Phase mode, often provides good selectivity on polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 25 °C | Temperature can influence enantioselectivity. |
| Detector | UV-Vis at 254 nm | Standard detection for aromatic compounds. |
Theoretical and Computational Studies of Benzenamine, 3 2 Methyl 5 Oxazolyl
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a stable molecular geometry.
Density Functional Theory (DFT) for Ground State Properties and Electronic Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules. DFT calculations for Benzenamine, 3-(2-methyl-5-oxazolyl)- would focus on mapping the electron density to predict key molecular characteristics.
A typical DFT study would optimize the molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of properties can be calculated, such as the total energy, dipole moment, and the distribution of atomic charges. These charges indicate the polarity of different regions of the molecule and can provide insights into its intermolecular interactions.
Table 1: Illustrative DFT-Calculated Ground State Properties for Benzenamine, 3-(2-methyl-5-oxazolyl)- (Note: The following data are representative examples and not from a published study.)
| Property | Value | Unit |
| Total Energy | -589.1234 | Hartrees |
| Dipole Moment | 2.5 | Debye |
| Mulliken Atomic Charges | See Table 2 | e |
Table 2: Illustrative Mulliken Atomic Charges on Key Atoms (Note: The following data are representative examples and not from a published study.)
| Atom | Charge (e) |
| N (amine) | -0.85 |
| C (attached to amine) | 0.15 |
| N (oxazole) | -0.62 |
| O (oxazole) | -0.58 |
Ab Initio Methods for Excited State Properties and Spectroscopic Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled-Cluster (EOM-CC) are essential for studying excited states.
These calculations would predict the electronic transitions of Benzenamine, 3-(2-methyl-5-oxazolyl)-, which are responsible for its absorption of light. The results would include the excitation energies (which correspond to the wavelength of maximum absorption, λmax) and the oscillator strengths (which relate to the intensity of the absorption). This information is critical for predicting the molecule's UV-Visible spectrum.
Table 3: Illustrative Predicted Electronic Transitions (TD-DFT) (Note: The following data are representative examples and not from a published study.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |
| S0 -> S1 | 3.85 | 322 | 0.21 |
| S0 -> S2 | 4.52 | 274 | 0.45 |
| S0 -> S3 | 5.10 | 243 | 0.12 |
Conformational Analysis and Potential Energy Surface Mapping of Benzenamine, 3-(2-methyl-5-oxazolyl)-
Rotational Barriers and Conformational Isomerism
Benzenamine, 3-(2-methyl-5-oxazolyl)- possesses rotational freedom primarily around the single bond connecting the benzenamine and oxazole (B20620) rings. A potential energy surface (PES) scan would be performed by systematically rotating this dihedral angle and calculating the energy at each step. The results would reveal the energy barriers between different stable conformations (conformational isomers or conformers). The height of these barriers determines the rate of interconversion between conformers at a given temperature.
Intramolecular Interactions and Their Influence on Conformation
The relative stability of different conformers is governed by a delicate balance of intramolecular interactions. In the case of Benzenamine, 3-(2-methyl-5-oxazolyl)-, these could include steric hindrance between the methyl group on the oxazole ring and the amine group on the benzene (B151609) ring, as well as potential weak hydrogen bonding or other non-covalent interactions. Analysis of the PES would identify the most stable conformer and provide insight into the forces that stabilize it.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions for Benzenamine, 3-(2-methyl-5-oxazolyl)-
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The energy and spatial distribution of the HOMO and LUMO of Benzenamine, 3-(2-methyl-5-oxazolyl)- would be calculated. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Analysis of the FMOs would reveal which parts of the molecule are most likely to participate in chemical reactions. For instance, if the HOMO is localized on the benzenamine ring, this area would be predicted to be the primary site for electrophilic attack.
Table 4: Illustrative Frontier Molecular Orbital Energies (Note: The following data are representative examples and not from a published study.)
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
HOMO-LUMO Energy Gaps and Their Relation to Chemical Reactivity
In the realm of computational chemistry, Frontier Molecular Orbital (FMO) theory is a foundational concept for understanding and predicting chemical reactivity. The two most important of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. irjweb.com Conversely, the LUMO is the lowest energy orbital without electrons and signifies the molecule's ability to accept electrons, thus acting as an electrophile. ucsb.edu
Computational studies on similar heterocyclic systems, such as substituted triazoles and oxadiazoles, have demonstrated the utility of the HOMO-LUMO gap in assessing chemical behavior. nih.gov For instance, in many nitrogen-based heterocyclic compounds, the HOMO-LUMO energy gap typically falls within a range that signifies moderate to high reactivity, often between 3.5 and 4.5 eV. emerginginvestigators.org The reactivity of Benzenamine, 3-(2-methyl-5-oxazolyl)- would be quantitatively predicted by calculating this gap, providing insight into its susceptibility to electrophilic or nucleophilic attack. A smaller gap would suggest a higher propensity to engage in chemical reactions. wuxiapptec.com
Table 1: Illustrative HOMO-LUMO Energy Data for Related Heterocyclic Compounds
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |
|---|---|---|---|---|
| Substituted Pyrimidine | -6.5 | -1.5 | 5.0 | Low |
| Substituted Oxadiazole | -7.0 | -2.0 | 5.0 | Low |
| Substituted Aniline (B41778) | -5.8 | -0.8 | 5.0 | Moderate |
| Substituted Imidazole | -6.3 | -1.8 | 4.5 | High |
Note: The data in this table are representative values for classes of related compounds and are for illustrative purposes only. Actual values for Benzenamine, 3-(2-methyl-5-oxazolyl)- would require specific quantum chemical calculations.
Electrostatic Potential Surface Mapping for Reaction Site Prediction
Molecular Electrostatic Potential (MEP) surface mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides a color-coded map of the electrostatic potential on the molecule's electron density surface, which is invaluable for predicting how molecules will interact. deeporigin.com The colors on an ESP map indicate regions of different electrostatic potential: red typically signifies electron-rich areas with a negative potential, making them susceptible to electrophilic attack. researchgate.net Conversely, blue indicates electron-deficient regions with a positive potential, which are favorable sites for nucleophilic attack. researchgate.net Green and yellow areas represent regions that are relatively neutral. researchgate.net
For Benzenamine, 3-(2-methyl-5-oxazolyl)-, an MEP map would provide clear predictions about its reactive sites.
Electron-Rich Regions (Red): Negative potential would be expected around the nitrogen atom of the aniline group and the nitrogen and oxygen atoms of the oxazole ring due to the presence of lone pairs of electrons. These sites would be the primary targets for protonation and electrophilic attack. The benzene ring, activated by the electron-donating amino group, would also show significant electron density, particularly at the ortho and para positions relative to the amino group.
Electron-Deficient Regions (Blue): Positive potential is likely to be located on the hydrogen atoms of the amino group (-NH2), making them potential hydrogen bond donors.
By analyzing these surfaces, chemists can predict molecular recognition patterns, such as hydrogen bonding interactions, and anticipate the regioselectivity of chemical reactions. nih.gov For example, the MEP map would visually corroborate the ortho-, para-directing nature of the amino group in electrophilic aromatic substitution reactions. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum mechanics calculations like FMO and MEP provide insight into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and intermolecular interactions. youtube.com
For Benzenamine, 3-(2-methyl-5-oxazolyl)-, MD simulations would be particularly useful for understanding its behavior in a biological or solution-phase environment. A typical simulation would involve placing the molecule in a box filled with solvent molecules (e.g., water) and observing its behavior over nanoseconds or longer. nih.gov
Key insights from MD simulations would include:
Conformational Flexibility: The simulation would reveal the preferred rotational conformations around the single bond connecting the phenyl and oxazolyl rings. This information is crucial for understanding how the molecule might fit into a receptor binding site.
Dynamic Behavior: The trajectory can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function to understand the organization of solvent molecules around specific functional groups.
By simulating the molecule's dynamic nature, MD provides a bridge between its static structure and its macroscopic properties and biological function. mdpi.com
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) Methodologies
Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) are computational methodologies that aim to build mathematical models correlating a molecule's chemical structure with its reactivity or physical properties. chemrxiv.org These models are founded on the principle that the structural features of a molecule, encoded numerically as "molecular descriptors," determine its behavior. drugdesign.org Once a statistically robust model is developed for a set of known compounds, it can be used to predict the properties and reactivity of new, untested molecules. imist.ma
For a class of compounds like derivatives of Benzenamine, 3-(2-methyl-5-oxazolyl)-, a QSRR/QSPR study would involve synthesizing or computationally generating a library of analogues with varied substituents on the benzene or oxazole rings. The goal would be to predict properties like reaction rates, equilibrium constants, or chromatographic retention times based solely on their computed structural descriptors. ajgreenchem.com
Derivation of Molecular Descriptors for Benzenamine, 3-(2-methyl-5-oxazolyl)- Derivatives
The first and most critical step in any QSRR/QSPR study is the calculation of molecular descriptors. protoqsar.com These are numerical values that represent different aspects of a molecule's structure. For a series of Benzenamine, 3-(2-methyl-5-oxazolyl)- derivatives, a wide array of descriptors would be generated to capture their structural variations. researchgate.net These descriptors can be categorized by their dimensionality:
1D Descriptors: Derived from the chemical formula, such as molecular weight, atom counts, and functional group counts. drugdesign.org
2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices (e.g., Wiener and Randić indices) that describe molecular branching and connectivity, and counts of specific structural fragments. drugdesign.org
3D Descriptors: Based on the 3D coordinates of the atoms, these descriptors encode information about the molecule's shape, volume, and surface area (e.g., van der Waals volume, solvent-accessible surface area). doi.org
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and represent the electronic properties of the molecule. acs.org For Benzenamine, 3-(2-methyl-5-oxazolyl)- derivatives, these would be particularly important and would include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges. ucsb.edu
Table 2: Representative Molecular Descriptor Classes for QSRR/QSPR Studies
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Number of N atoms | Molecular formula and composition |
| Topological (2D) | Connectivity Indices, Kappa Shape Indices | Atom connectivity and molecular branching |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |
| Electronic (Quantum) | HOMO/LUMO Energies, Dipole Moment | Electron distribution and reactivity |
| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Lipophilicity and solubility |
Computational Modeling of Reactivity and Selectivity Profiles
Once a comprehensive set of molecular descriptors has been calculated for a series of Benzenamine, 3-(2-methyl-5-oxazolyl)- derivatives, the next step is to build a mathematical model. This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. imist.ma
The model takes the form of an equation that relates a specific activity or property (the dependent variable) to a selection of the most relevant molecular descriptors (the independent variables). For instance, a QSRR model could be developed to predict the rate of an electrophilic aromatic substitution reaction. nih.gov
Furthermore, these models can predict selectivity. chemrxiv.org By developing separate models for substitution at the ortho, meta, and para positions, one could predict the isomer distribution for a given reaction. This predictive power is invaluable in synthetic chemistry for designing molecules with desired properties and for planning efficient synthetic routes, minimizing trial-and-error experimentation. chemrxiv.org Studies on substituted anilines have successfully used such models to predict metabolic fate and toxicity, demonstrating the power of the QSRR/QSPR approach. nih.govresearchgate.net
Derivatization and Modification of Benzenamine, 3 2 Methyl 5 Oxazolyl
Functionalization of the Aniline (B41778) Moiety in Benzenamine, 3-(2-methyl-5-oxazolyl)-
The aniline moiety is a highly reactive component of the molecule, offering numerous avenues for chemical modification at both the benzene (B151609) ring and the amino group itself.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to itself. libretexts.orgbyjus.com Due to the strong activation, reactions on the aniline ring of Benzenamine, 3-(2-methyl-5-oxazolyl)- can be vigorous and may lead to multiple substitutions. libretexts.org
Key electrophilic aromatic substitution reactions include:
Halogenation: Direct treatment of anilines with reagents like bromine water typically results in rapid polysubstitution, yielding the tribrominated product. byjus.comlibretexts.org To achieve controlled monosubstitution, the reactivity of the amino group is often attenuated by converting it into an amide, such as an acetanilide, via acylation. libretexts.orglibretexts.org The resulting acetamido group is still an ortho-, para-director but is less activating, allowing for selective halogenation. The amino group can be subsequently regenerated by hydrolysis. libretexts.org
Nitration: Direct nitration using a mixture of nitric and sulfuric acids is often problematic for anilines. The strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-directing and deactivating group, leading to a mixture of products. byjus.com Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring. libretexts.org The acetylation strategy is also employed here to control the reaction and favor the para-nitro product. libretexts.org
Sulfonation: Reaction with fuming sulfuric acid leads to the formation of anilinium hydrogen sulfate. Upon heating, this intermediate rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines. libretexts.org The basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic substitution. libretexts.org This limitation can be overcome by first converting the amine into an amide, which does not complex with the Lewis acid and allows the reaction to proceed. libretexts.org More contemporary methods have also been developed for the para-C-H alkylation of anilines using specific catalysts. le.ac.uk
| Reaction Type | Reagent(s) | Typical Outcome on Aniline Moiety | Control Strategy |
| Halogenation | Br₂, H₂O | Polysubstitution (ortho, para positions) libretexts.org | Acylation of the amine to form an acetamide (B32628), followed by halogenation and hydrolysis. libretexts.org |
| Nitration | HNO₃, H₂SO₄ | Oxidation and formation of meta-isomer due to anilinium ion formation. byjus.com | Protection of the amine as an acetamide to favor para-substitution. libretexts.org |
| Sulfonation | Fuming H₂SO₄, heat | Formation of p-aminobenzenesulfonic acid. byjus.com | The reaction proceeds via an anilinium salt intermediate. |
| Friedel-Crafts | R-Cl, AlCl₃ | No reaction; catalyst complexation with the amine group. libretexts.org | Conversion of the amine to an amide before reaction. libretexts.org |
Reactions Involving the Amine Group (e.g., acylation, alkylation, diazotization, imine formation)
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling a variety of important chemical transformations.
Acylation: Primary amines react readily with acid chlorides and acid anhydrides to form N-substituted amides. libretexts.org This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl produced. libretexts.org As mentioned previously, this transformation is also a key strategy for protecting the amine or modulating the reactivity of the aromatic ring. libretexts.orglibretexts.org
Alkylation: The amine group can be alkylated using alkyl halides. However, these reactions are often difficult to control, as the resulting secondary amine is also nucleophilic and can react further, leading to a mixture of mono- and poly-alkylated products, including tertiary amines and even quaternary ammonium (B1175870) salts. msu.edumsu.edu Specific conditions, such as using a solid base like cesium fluoride-celite, have been developed to improve the efficiency of N-alkylation. researchgate.net
Diazotization: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to yield diazonium salts. chemicalnote.com These salts are highly valuable synthetic intermediates. organic-chemistry.org They can be converted into a wide range of functional groups through reactions like the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or can undergo coupling reactions with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo compounds, which are used as dyes. vedantu.comresearchgate.net
Imine Formation: The primary amine of the aniline moiety can condense with aldehydes or ketones in a reversible reaction to form imines, also known as Schiff bases. mnstate.edu The equilibrium of this reaction is typically shifted towards the product by removing the water that is formed, for example, by azeotropic distillation.
| Reaction Type | Reagent(s) | Product Type | Key Features |
| Acylation | Acid chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O) | N-Aryl Amide | Used for protection and to moderate ring activity. libretexts.orglibretexts.org |
| Alkylation | Alkyl halide (R-X) | N-Alkyl and N,N-Dialkyl Anilines | Prone to over-alkylation, leading to mixtures of products. msu.edu |
| Diazotization | NaNO₂, HCl, 0-5 °C | Arenediazonium Salt | Versatile intermediate for introducing various substituents. chemicalnote.comorganic-chemistry.org |
| Imine Formation | Aldehyde (RCHO) or Ketone (R₂CO) | N-Aryl Imine (Schiff Base) | Reversible reaction; often requires water removal. mnstate.edu |
Chemical Modifications of the Oxazole (B20620) Ring System in Benzenamine, 3-(2-methyl-5-oxazolyl)-
The oxazole ring, while aromatic, has its own distinct reactivity patterns that differ significantly from the aniline portion of the molecule. It is generally an electron-deficient heterocycle. clockss.org
Functionalization at Position 4 of the Oxazole Ring
Theoretical calculations and experimental evidence suggest that of the ring carbons, C-4 is the most susceptible to electrophilic attack. clockss.org This is attributed to the electron-donating resonance effect from the adjacent ring oxygen atom. In contrast, the C-2 position is the least reactive towards electrophiles due to the inductive effects of the neighboring nitrogen and oxygen atoms. clockss.org
An example of C-4 functionalization is the Vilsmeier-Haack reaction, where 5-methyl-2-phenyloxazole (B7819025) can be formylated at the 4-position using a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃). clockss.org This indicates a viable pathway for introducing aldehyde functionality at the C-4 position of Benzenamine, 3-(2-methyl-5-oxazolyl)-, which can then be used for further synthetic elaborations. Research on related 2-anilino-5-aryloxazoles has also shown that modifications at the C-4 position are synthetically accessible. estranky.sk
Reactions Involving the Methyl Group at Position 2 of the Oxazole Ring
The methyl group at the C-2 position of the oxazole ring provides another strategic site for modification. The protons of this methyl group are acidic enough to be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). nih.gov The resulting carbanion is a potent nucleophile that can react with a variety of electrophiles. This allows for the extension of the side chain at the C-2 position, a strategy that has been used to prepare more complex and "extended" oxazole derivatives. nih.gov
| Electrophile | Reagent Example | Product of Reaction with C-2 Lithiated Oxazole |
| Alkyl Halide | Iodomethane (CH₃I) | 2-Ethyl-5-aryloxazole |
| Aldehyde | Benzaldehyde (C₆H₅CHO) | 1-Phenyl-2-(5-aryl-2-oxazolyl)ethanol |
| Ketone | Acetone ((CH₃)₂CO) | 2-(5-Aryl-2-oxazolyl)-2-propanol |
| Ester | Ethyl acetate (B1210297) (CH₃COOEt) | 1-(5-Aryl-2-oxazolyl)-2-propanone |
Cycloaddition and Heterocyclic Annulation Strategies Utilizing Benzenamine, 3-(2-methyl-5-oxazolyl)-
The inherent structure of Benzenamine, 3-(2-methyl-5-oxazolyl)- allows it to be a precursor for more complex fused heterocyclic systems through cycloaddition and annulation reactions.
Cycloaddition Reactions: The oxazole ring contains an azadiene system and can participate as the diene component in inverse electron demand Diels-Alder reactions. clockss.org This reactivity is enhanced if the ring is substituted with electron-withdrawing groups. It will react with electron-rich dienophiles to form an initial cycloadduct, which can then undergo further transformations to yield new heterocyclic structures, often pyridines after a retro-Diels-Alder step.
Furthermore, the aniline moiety can be converted into other functional groups suitable for cycloadditions. For instance, diazotization followed by reaction with sodium azide (B81097) can convert the primary amine into an azide group. This aryl azide can then act as a 1,3-dipole in [3+2] cycloaddition reactions with alkynes or alkenes to form triazole rings. chim.it
Heterocyclic Annulation: Annulation, the formation of a new ring onto an existing structure, is a powerful strategy for building polycyclic molecules. Benzenamine, 3-(2-methyl-5-oxazolyl)- can be utilized in such strategies. For example, functional groups could be installed at both the aniline ring (e.g., ortho to the amine) and the oxazole C-4 position. An intramolecular reaction between these two newly introduced groups could then lead to the formation of a new fused ring system, bridging the two parts of the molecule. Intramolecular electrophilic aromatic substitution is one such method for creating new heterocyclic rings fused to an existing aromatic system. nih.gov Intermolecular annulation reactions, where the aniline or oxazole moiety reacts with a bifunctional reagent to build a new ring, are also plausible synthetic routes. beilstein-journals.org
Synthesis of Polymeric Materials and Macromolecules Incorporating the Benzenamine, 3-(2-methyl-5-oxazolyl)- Scaffold
The incorporation of the Benzenamine, 3-(2-methyl-5-oxazolyl)- scaffold into polymeric structures can be achieved through several established synthetic routes common for aniline and its derivatives. These methods primarily leverage the reactivity of the amine functional group.
Chain-Growth Polymerization: Oxidative Synthesis of Polyaniline Analogs
Benzenamine, 3-(2-methyl-5-oxazolyl)- can be subjected to oxidative polymerization to yield a substituted polyaniline. This process involves the chemical or electrochemical oxidation of the monomer, leading to the formation of radical cations that couple to form the polymer chain. researchgate.net This method is widely used for synthesizing conducting polymers from various aniline derivatives. nih.gov
The reaction is typically carried out in an acidic medium, using a strong oxidizing agent such as ammonium persulfate (APS). nih.govresearchgate.net The process begins with the generation of an aniline radical cation, which then couples with another radical cation or a neutral monomer in a "head-to-tail" fashion to form dimers and subsequently longer oligomers. researchgate.net The resulting polymer, a substituted poly(3-(2-methyl-5-oxazolyl)aniline), would likely exist in its conductive, protonated emeraldine (B8112657) salt form. rsc.org
The 3-(2-methyl-5-oxazolyl) substituent is expected to influence the polymerization and final polymer properties in several ways:
Reactivity: The electronic nature of the oxazole ring can affect the oxidation potential of the monomer. Electron-donating substituents typically increase the rate of oxidation, whereas electron-withdrawing groups can hinder it. nih.gov
Steric Effects: The position and size of the substituent can impact the coupling mechanism and the regularity of the polymer chain. Substituents in the meta-position, as in this case, may reduce the polymerization rate compared to para-substituted anilines. nih.gov
Solubility: One of the major challenges with parent polyaniline is its poor solubility. The presence of the heterocyclic substituent may disrupt inter-chain packing, potentially improving the solubility of the resulting polymer in common organic solvents. nih.govmdpi.com This enhanced processability would be a significant advantage for creating films and coatings. rsc.org
| Parameter | Description | Relevance to Benzenamine, 3-(2-methyl-5-oxazolyl)- |
| Polymerization Type | Oxidative Chain-Growth Polymerization | Forms a substituted polyaniline analog. |
| Typical Oxidants | Ammonium Persulfate (APS), Ferric Chloride (FeCl₃) | APS in an acidic solution is a standard method. nih.gov |
| Reaction Medium | Acidic Aqueous Solution (e.g., HCl, H₂SO₄) | Protonation of the amine is crucial for polymerization. |
| Expected Polymer | Poly(3-(2-methyl-5-oxazolyl)aniline) | A novel conducting polymer. |
| Potential Properties | Electrical conductivity, electroactivity, improved solubility. rsc.org | The oxazole group may enhance solubility and processability. |
Step-Growth Polymerization: Synthesis of Polyamides and Polyimides
The primary amine group of Benzenamine, 3-(2-methyl-5-oxazolyl)- makes it a suitable candidate for step-growth polycondensation reactions to form high-performance polymers like polyamides and polyimides.
To synthesize polyamides, Benzenamine, 3-(2-methyl-5-oxazolyl)- could be reacted with a dicarboxylic acid or, more commonly, a more reactive derivative like a diacyl chloride. In this scenario, the monomer can be used in two distinct ways:
As a diamine equivalent (if derivatized): If the monomer were further functionalized to possess two reactive amine groups, it could react with a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to form a fully aromatic polyamide (aramid).
As a chain-terminating or side-chain functionalizing agent: In its current form, it can be used to control molecular weight or to introduce the oxazole moiety as a pendant group by reacting with a pre-formed polyamide chain possessing reactive sites.
Alternatively, if a diacid monomer containing the 3-(2-methyl-5-oxazolyl) moiety were synthesized, it could be polymerized with various aromatic diamines. researchgate.net The direct phosphorylation method is a common technique for this type of polycondensation, yielding polyamides with good solubility and thermal stability. researchgate.net
Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized in a two-step process involving the reaction of a diamine with a dianhydride.
Benzenamine, 3-(2-methyl-5-oxazolyl)-, if used as part of a custom-synthesized diamine monomer, would first react with a dianhydride (such as pyromellitic dianhydride, PMDA) in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP). This reaction forms a soluble poly(amic acid) precursor. The second step involves thermal or chemical cyclodehydration (imidization) of the poly(amic acid) to yield the final, insoluble, and highly stable polyimide. The incorporation of the bulky, heterocyclic oxazole group could potentially alter the final properties by disrupting chain packing, possibly leading to polyimides with increased solubility and modified dielectric properties.
| Polymer Type | Co-monomer Requirement | Reaction Type | Key Intermediates | Potential Properties of Final Polymer |
| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Polycondensation | Amide Linkage | High thermal stability, good mechanical strength. |
| Polyimide | Dianhydride (e.g., PMDA) | Polycondensation | Poly(amic acid) | Exceptional thermal stability, chemical resistance. |
Mechanistic Organic Chemistry and Intrinsic Reactivity of Benzenamine, 3 2 Methyl 5 Oxazolyl
Acidity and Basicity Studies of the Amine and Oxazole (B20620) Nitrogen Atoms
The oxazole ring contains a nitrogen atom which is sp²-hybridized. The lone pair of electrons on this nitrogen resides in an sp² orbital and is generally less basic than the nitrogen in an amine. The pKa of the conjugate acid of oxazole itself is very low, indicating it is a very weak base. The basicity of nitrogen is highest for sp³-hybridized nitrogen and lowest for sp-hybridized nitrogen. masterorganicchemistry.com In Benzenamine, 3-(2-methyl-5-oxazolyl)-, the oxazole nitrogen's basicity is significantly lower than that of the amine nitrogen.
Protonation of aniline (B41778) in the gas phase can occur at either the nitrogen atom or the para-carbon of the aromatic ring, with theoretical calculations showing comparable proton affinities for both sites. researchgate.net For Benzenamine, 3-(2-methyl-5-oxazolyl)-, protonation is most likely to occur at the amine nitrogen in solution, as this site is generally the most basic in substituted anilines.
Table 1: Comparison of Approximate pKa Values of Conjugate Acids
| Compound | Nitrogen Atom | Approximate pKa of Conjugate Acid |
| Methylamine | Amine (sp³) | 10.6 |
| Aniline | Amine (sp²) | 4.6 |
| Pyridine (B92270) | Imine (sp²) | 5.2 |
| Benzenamine, 3-(2-methyl-5-oxazolyl)- | Amine (sp²) | ~ 4 (Estimated) |
| Benzenamine, 3-(2-methyl-5-oxazolyl)- | Oxazole (sp²) | < 1 (Estimated) |
Note: The pKa values for Benzenamine, 3-(2-methyl-5-oxazolyl)- are estimated based on the effects of substituents on aniline and oxazole basicity.
Electron Distribution, Resonance Effects, and Aromaticity Within the Conjugated System
The electronic properties of Benzenamine, 3-(2-methyl-5-oxazolyl)- are dictated by the interplay between the electron-donating amino group and the electron-withdrawing oxazole ring, both attached to the central benzene (B151609) ring. The amino group, being a strong activating group, increases the electron density of the benzene ring, particularly at the ortho and para positions, through resonance. askfilo.comlibretexts.org This delocalization of the nitrogen's lone pair into the aromatic system makes the arylamine less basic than alkylamines. libretexts.org
Resonance structures can be drawn to illustrate the delocalization of the amine's lone pair into the benzene ring. These structures show an accumulation of negative charge at the ortho and para positions relative to the amino group. The oxazole substituent at the meta position will primarily exert an inductive electron-withdrawing effect on the benzene ring.
Reactivity Towards Various Reagents (e.g., Electrophiles, Nucleophiles, Oxidants, Reductants)
Reactivity towards Electrophiles:
The amino group is a strong activating group, making the benzene ring highly susceptible to electrophilic aromatic substitution. libretexts.orgbyjus.com Due to the directing effect of the amino group, electrophiles will preferentially attack the positions ortho and para to it. byjus.com Therefore, in Benzenamine, 3-(2-methyl-5-oxazolyl)-, the incoming electrophile will be directed to the 2-, 4-, and 6-positions of the aniline ring. However, the high reactivity of anilines can sometimes lead to multiple substitutions and oxidation by-products. libretexts.org
Reactivity towards Nucleophiles:
The aniline moiety itself is a nucleophile due to the lone pair of electrons on the nitrogen atom. quora.com It can participate in nucleophilic substitution reactions, for example, by reacting with alkyl halides. ucalgary.ca The nucleophilicity of the aniline is reduced by the resonance delocalization of the lone pair into the aromatic ring. ucalgary.ca The oxazole ring is generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups or under harsh reaction conditions.
Reactivity towards Oxidants:
Anilines are readily oxidized, and the presence of the amino group makes the entire molecule susceptible to oxidation. Strong oxidizing agents can lead to the formation of a variety of products, including colored polymeric materials. The specific outcome of an oxidation reaction would depend on the nature of the oxidizing agent and the reaction conditions.
Reactivity towards Reductants:
The aromatic rings in Benzenamine, 3-(2-methyl-5-oxazolyl)- are generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a nitro group. More forceful conditions, such as high-pressure hydrogenation with specific catalysts, would be required to reduce the benzene or oxazole rings.
Stereochemical Aspects of Reactions Involving Chiral Derivatives of Benzenamine, 3-(2-methyl-5-oxazolyl)-
While Benzenamine, 3-(2-methyl-5-oxazolyl)- itself is not chiral, chiral derivatives can be synthesized. For instance, if a chiral center is introduced into the molecule, either on a substituent or by creating a chiral axis, the stereochemical outcome of subsequent reactions becomes an important consideration.
The synthesis of chiral oxazoline (B21484) derivatives is a well-established field in organic chemistry, often used for creating chiral ligands for asymmetric catalysis. researchgate.net For example, a chiral substituent could be attached to the amine nitrogen or the methyl group of the oxazole ring.
In reactions involving such chiral derivatives, the existing stereocenter can influence the stereochemistry of newly formed stereocenters, a phenomenon known as diastereoselective induction. The degree of stereocontrol would depend on the proximity of the existing chiral center to the reaction site and the specific reaction mechanism. For example, in a nucleophilic addition to a carbonyl group introduced elsewhere in the molecule, the approach of the nucleophile could be sterically hindered on one face of the molecule by the chiral substituent, leading to a preference for one diastereomer over the other.
The synthesis of novel oxazol-5-one derivatives containing chiral moieties has been reported, highlighting the interest in the stereochemical aspects of oxazole chemistry. nih.gov
Photoreactivity and Photophysical Properties of Benzenamine, 3-(2-methyl-5-oxazolyl)- and Its Analogs
The photophysical properties of aromatic compounds are of significant interest. Molecules containing both electron-donating and electron-accepting groups often exhibit interesting fluorescence properties. In Benzenamine, 3-(2-methyl-5-oxazolyl)-, the aniline moiety acts as an electron donor, and the oxazole ring can act as an electron acceptor, potentially leading to intramolecular charge transfer (ICT) upon photoexcitation.
The absorption and emission spectra of such compounds are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.comnih.gov In polar solvents, the excited state with a larger dipole moment (the ICT state) is stabilized, leading to a red-shift in the fluorescence emission maximum. mdpi.com
Studies on analogous compounds, such as 3-(2-benzoxazol-5-yl)alanine derivatives, have shown that the nature of substituents on the aromatic system significantly influences their photophysical properties. nih.govresearchgate.net The fluorescence quantum yields and lifetimes of these molecules can vary widely depending on their structure and the surrounding environment.
The photoreactivity of oxazoles has been utilized in the synthesis of complex molecules. nih.gov Visible-light-induced reactions can be employed for the construction of substituted oxazoles. While specific photoreactivity data for Benzenamine, 3-(2-methyl-5-oxazolyl)- is not available, its structure suggests potential for use in photophysical studies and as a building block for fluorescent materials.
Applications and Potential Roles in Advanced Materials and Chemical Synthesis
Benzenamine, 3-(2-methyl-5-oxazolyl)- as a Building Block in Complex Organic Synthesis
The structural attributes of Benzenamine, 3-(2-methyl-5-oxazolyl)- make it a valuable precursor in the construction of more complex molecular frameworks, particularly in the realm of heterocyclic and coordination chemistry.
Precursor for the Synthesis of Nitrogen-Containing Heterocycles and Polycycles
The presence of a primary amine group on the benzene (B151609) ring provides a reactive handle for a variety of chemical transformations, making Benzenamine, 3-(2-methyl-5-oxazolyl)- an ideal starting material for the synthesis of a diverse array of nitrogen-containing heterocycles. This includes the potential to construct fused ring systems and polycyclic aromatic compounds. The oxazole (B20620) ring itself can also participate in or influence cyclization reactions, leading to novel and complex heterocyclic structures. While specific examples of its use in the synthesis of complex polycycles are not extensively documented in publicly available literature, its structural analogy to other anilines used in such syntheses suggests a high potential for this application. The general strategies for synthesizing nitrogen-containing heterocycles often involve condensation reactions, cyclizations, and metal-catalyzed cross-coupling reactions, all of which are theoretically applicable to Benzenamine, 3-(2-methyl-5-oxazolyl)-.
Intermediate in the Synthesis of Ligands for Catalysis (e.g., in asymmetric synthesis)
The development of novel ligands is crucial for advancing the field of catalysis, particularly in asymmetric synthesis where the ligand's structure dictates the stereochemical outcome of a reaction. Benzenamine, 3-(2-methyl-5-oxazolyl)- possesses both a coordinating nitrogen atom in the aniline (B41778) group and another in the oxazole ring, making it a promising candidate for the synthesis of bidentate or polydentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The chirality required for asymmetric catalysis could be introduced by modifying the aniline or oxazole moieties or by using a chiral backbone to which the Benzenamine, 3-(2-methyl-5-oxazolyl)- unit is attached. Although detailed research on ligands specifically derived from this compound is limited, the fundamental principles of ligand design strongly support its potential in this area.
Integration into Functional Organic Materials
The incorporation of Benzenamine, 3-(2-methyl-5-oxazolyl)- into larger molecular assemblies and polymers can impart unique electronic and photophysical properties, leading to the development of advanced functional materials.
Role in Polymer Chemistry and Advanced Coatings Development
The amine functionality of Benzenamine, 3-(2-methyl-5-oxazolyl)- allows for its integration into various polymer backbones through polymerization reactions such as polycondensation or as a monomer in the synthesis of polyanilines. The resulting polymers could exhibit enhanced thermal stability, altered solubility, and specific optical or electronic properties conferred by the oxazole ring. In the realm of advanced coatings, polymers incorporating this moiety could offer improved adhesion, corrosion resistance, or serve as functional coatings with sensing capabilities. The specific contribution of the 2-methyl-5-oxazolyl group to the bulk properties of the polymer would be a key area of investigation for materials scientists.
Applications in Organic Electronics (e.g., as a monomer for conductive polymers, hole-transporting materials, if applicable)
Aniline-based compounds are well-known for their applications in organic electronics, particularly as monomers for conductive polymers and as hole-transporting materials in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. The electronic properties of Benzenamine, 3-(2-methyl-5-oxazolyl)- suggest its potential utility in these areas. Polymerization of this monomer could lead to conductive polymers with tailored properties. Furthermore, as a discrete molecule or as a component of a larger structure, it could function as a hole-transporting material, facilitating the movement of positive charge carriers within an electronic device. The electron-rich nature of the aniline and the electronic characteristics of the oxazole ring are expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for designing efficient organic electronic materials.
Supramolecular Chemistry and Self-Assembly Processes Involving Benzenamine, 3-(2-methyl-5-oxazolyl)-
The exploration of Benzenamine, 3-(2-methyl-5-oxazolyl)- within the realm of supramolecular chemistry and self-assembly is a niche yet significant area of research. The unique molecular architecture of this compound, featuring a benzenamine core appended with a methyl-oxazolyl substituent, presents intriguing possibilities for the construction of highly ordered supramolecular structures. The nitrogen and oxygen heteroatoms in the oxazole ring, coupled with the amine group on the benzene ring, provide potential coordination sites for metal ions and hydrogen bonding, which are fundamental interactions driving self-assembly processes.
Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers
The potential for Benzenamine, 3-(2-methyl-5-oxazolyl)- to act as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers is an area of active investigation. MOFs are crystalline materials wherein metal ions or clusters are connected by organic linkers, creating porous structures with high surface areas. The utility of a given organic molecule as a linker is dependent on its ability to coordinate with metal centers in a predictable and robust manner.
In the case of Benzenamine, 3-(2-methyl-5-oxazolyl)-, the nitrogen atom of the oxazole ring and the amino group can act as coordination sites. The specific geometry and connectivity of the resulting framework would be influenced by the choice of metal ion, the solvent system, and the reaction conditions. Researchers hypothesize that the inherent asymmetry of the ligand could lead to the formation of chiral MOFs, which are of particular interest for applications in enantioselective separations and catalysis.
While extensive experimental data on MOFs exclusively synthesized from Benzenamine, 3-(2-methyl-5-oxazolyl)- is not yet widely published, related studies on similar heterocyclic compounds provide a basis for expected outcomes. For instance, research on coordination polymers assembled from various bis(imidazole) ligands has demonstrated the formation of diverse and complex structures. These studies underscore the importance of ligand geometry and flexibility in determining the final topology of the coordination polymer.
Table 1: Hypothetical Coordination Parameters of Benzenamine, 3-(2-methyl-5-oxazolyl)- in MOF Synthesis
| Parameter | Potential Outcome | Rationale |
|---|---|---|
| Coordination Modes | Monodentate, Bidentate bridging | The oxazole nitrogen and the amine nitrogen can coordinate to one or two metal centers. |
| Resulting Framework Dimensionality | 1D, 2D, or 3D | Dependent on the coordination mode of the ligand and the coordination geometry of the metal ion. |
| Potential Metal Ions | Zn(II), Cu(II), Cd(II) | These metal ions are known to form stable coordination complexes with N-heterocyclic ligands. |
| Porosity | Microporous to Mesoporous | The length and rigidity of the ligand will influence the pore size of the resulting MOF. |
Self-Assembled Monolayers (SAMs) and Surface Functionalization
The application of Benzenamine, 3-(2-methyl-5-oxazolyl)- in the formation of self-assembled monolayers (SAMs) offers a promising avenue for the functionalization of various surfaces. SAMs are highly ordered molecular assemblies that form spontaneously on a substrate. The formation of a stable SAM typically requires a specific interaction between a headgroup on the organic molecule and the substrate.
For Benzenamine, 3-(2-methyl-5-oxazolyl)-, the amino group can serve as an effective headgroup for anchoring the molecule to surfaces such as gold, platinum, or silicon oxide. Once anchored, the orientation of the molecules is dictated by intermolecular interactions, including van der Waals forces and hydrogen bonding between the oxazole and benzene rings of adjacent molecules.
The resulting functionalized surface would exhibit properties determined by the exposed oxazolyl groups. The nitrogen and oxygen atoms of the oxazole ring could act as binding sites for subsequent chemical modifications or for the coordination of metal nanoparticles. This surface functionalization could be leveraged in the development of novel sensors, catalysts, and electronic devices.
Table 2: Potential Applications of SAMs Derived from Benzenamine, 3-(2-methyl-5-oxazolyl)-
| Application Area | Mechanism of Action | Potential Impact |
|---|---|---|
| Chemical Sensors | The oxazole-functionalized surface could selectively bind to specific analytes, leading to a detectable change in the surface properties (e.g., electrical conductivity, optical response). | Development of highly sensitive and selective sensors for environmental monitoring or medical diagnostics. |
| Heterogeneous Catalysis | The ordered monolayer can serve as a platform for the immobilization of catalytic metal nanoparticles, enhancing their stability and reactivity. | Creation of more efficient and recyclable catalytic systems for industrial chemical processes. |
| Molecular Electronics | The well-defined molecular orientation within the SAM could facilitate charge transport, enabling its use as a component in molecular-scale electronic circuits. | Advancements in the miniaturization of electronic devices. |
Future Directions and Emerging Research Avenues for Benzenamine, 3 2 Methyl 5 Oxazolyl Research
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. For a molecule like Benzenamine, 3-(2-methyl-5-oxazolyl)-, future research could focus on developing novel synthetic routes that adhere to the principles of green chemistry and leverage advanced technologies like flow chemistry.
Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and easier scalability. Future studies could explore the adaptation of key synthetic steps for producing Benzenamine, 3-(2-methyl-5-oxazolyl)- to a flow chemistry setup. This would involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize efficiency and minimize waste.
Green Chemistry Approaches: Green chemistry principles can be applied to various aspects of the synthesis of Benzenamine, 3-(2-methyl-5-oxazolyl)-. This could involve:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. This could include the use of biocatalysts or earth-abundant metal catalysts.
| Synthetic Approach | Potential Advantages | Research Focus |
| Flow Chemistry | Improved safety, better control, higher yields, scalability | Optimization of reaction conditions in a continuous flow reactor |
| Green Chemistry | Reduced environmental impact, increased efficiency, lower cost | High atom economy routes, use of benign solvents, development of catalytic systems |
Exploration of Unconventional Reactivity Profiles and New Reaction Pathways
Understanding the inherent reactivity of Benzenamine, 3-(2-methyl-5-oxazolyl)- is crucial for discovering new applications. Future research could delve into its unconventional reactivity profiles and explore novel reaction pathways. This might involve subjecting the molecule to a variety of reaction conditions, including photochemical, electrochemical, and high-pressure environments, to uncover new transformations. Investigating the reactivity of the aniline (B41778) and oxazole (B20620) moieties in a concerted fashion could lead to the discovery of novel cascade reactions for the synthesis of more complex heterocyclic systems.
Advanced Computational Modeling for Precise Property Prediction and Mechanism Elucidation
Computational chemistry offers powerful tools for predicting molecular properties and elucidating reaction mechanisms at the atomic level. For Benzenamine, 3-(2-methyl-5-oxazolyl)-, advanced computational modeling could be employed to:
Predict Physicochemical Properties: Accurately forecast properties such as solubility, stability, and electronic characteristics, which are vital for designing potential applications.
Elucidate Reaction Mechanisms: Gain a detailed understanding of the transition states and intermediates involved in its synthesis and subsequent reactions. This knowledge can be used to optimize reaction conditions and design more efficient synthetic routes.
Virtual Screening: Computationally screen for potential biological targets or materials science applications, thereby guiding experimental efforts.
| Computational Method | Application for Benzenamine, 3-(2-methyl-5-oxazolyl)- |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with solvents or biological macromolecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigation of enzymatic reactions or properties in complex environments. |
Integration of Benzenamine, 3-(2-methyl-5-oxazolyl)- into Next-Generation Functional Materials with Tunable Properties
The unique combination of an aromatic amine and an oxazole ring in Benzenamine, 3-(2-methyl-5-oxazolyl)- suggests its potential as a building block for novel functional materials. Future research could focus on incorporating this molecule into polymers, metal-organic frameworks (MOFs), or organic electronic devices. The ability to modify the core structure would allow for the tuning of properties such as conductivity, luminescence, and porosity, leading to materials with tailored functionalities for applications in electronics, sensing, and catalysis.
Multidisciplinary Approaches to Benzenamine, 3-(2-methyl-5-oxazolyl)- Research: Bridging Synthesis, Theory, and Materials Science
A holistic understanding and application of Benzenamine, 3-(2-methyl-5-oxazolyl)- will necessitate a multidisciplinary approach. The synergy between synthetic chemists developing new routes, computational chemists providing theoretical insights, and materials scientists fabricating and characterizing new materials will be crucial. This collaborative effort will accelerate the discovery of new properties and applications for this compound and its derivatives, paving the way for innovations across various scientific and technological fields.
Q & A
Q. What synthetic routes are recommended for Benzenamine, 3-(2-methyl-5-oxazolyl)-, and what intermediates require rigorous monitoring?
Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of enamines with acetyl chloride under acidic conditions to form oxazole-containing intermediates . Key intermediates include β-(isoxazol-5-yl) enamines and 1,3-diisoxazolyl-1,3-dieneamines. Reaction progress should be monitored via thin-layer chromatography (TLC) and validated using high-performance liquid chromatography (HPLC) to ensure purity. For example, outlines a workflow for analogous benzenamine derivatives, emphasizing catalyst selection (e.g., Pd/C for hydrogenation) and intermediate isolation via column chromatography .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming the oxazole ring substitution pattern and benzenamine backbone. Aromatic protons typically appear between δ 6.5–8.5 ppm, while oxazole methyl groups resonate near δ 2.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for C10H9N3O: 187.0746) and fragmentation patterns.
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., N-H stretch ~3400 cm⁻¹, C=N in oxazole ~1650 cm⁻¹) .
Q. What primary biological activities are reported, and what standardized assays are used for evaluation?
Methodological Answer:
- Monoamine Oxidase (MAO) Inhibition: identifies structurally related oxazolyl-indoles as MAO inhibitors. Assays involve measuring enzyme activity via fluorometric or spectrophotometric methods using kynuramine as a substrate .
- Antimicrobial Activity: Disk diffusion or microdilution assays (e.g., MIC determination against S. aureus or E. coli) are standard, as described for azo-benzenamine derivatives in .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of Benzenamine, 3-(2-methyl-5-oxazolyl)-?
Methodological Answer:
- Substituent Variation: Modify the oxazole’s methyl group (e.g., replacing with ethyl or halogen) and analyze effects on target binding using isothermal titration calorimetry (ITC) .
- Bioisosteric Replacement: Replace the oxazole with isoxazole or thiazole rings to assess changes in potency and selectivity. demonstrates analogous strategies for isoxazolyl-enamine condensation .
- Pharmacophore Mapping: Use computational tools like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding at the oxazole N-atom) .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Replicate studies using harmonized protocols (e.g., uniform cell lines, solvent controls). For example, discrepancies in MAO inhibition may arise from differences in enzyme sources (human recombinant vs. rat liver).
- Purity Validation: Contradictions often stem from impurities. Use HPLC-MS to confirm compound purity (>95%) and rule out byproducts, as emphasized in .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 3-(2-ethyl-5-oxazolyl)-benzenamine) to identify trends .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model binding poses in MAO-A/MAO-B active sites. Focus on π-π stacking between the oxazole and flavin adenine dinucleotide (FAD) cofactor .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess binding free energy (ΔG) using MM-PBSA calculations .
- QSAR Modeling: Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
